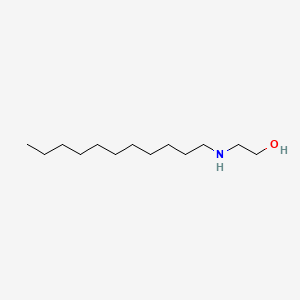
2-(Undecylamino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Undecylamino)ethanol: is an organic compound that belongs to the class of alcohols. It is characterized by the presence of an amino group attached to an undecyl chain and a hydroxyl group attached to an ethyl chain. This compound is known for its surfactant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Amination of Ethylene Oxide: One common method for preparing 2-(Undecylamino)ethanol involves the reaction of ethylene oxide with undecylamine. This reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Hydrolysis of N-(Undecyl)ethanolamine: Another method involves the hydrolysis of N-(undecyl)ethanolamine, which can be achieved using acidic or basic conditions to yield this compound.
Industrial Production Methods:
Batch Reactor Process: In industrial settings, the production of this compound is often carried out in batch reactors where the reactants are mixed and allowed to react over a specified period. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity.
Continuous Flow Process: For large-scale production, continuous flow processes are employed. This method allows for the continuous addition of reactants and removal of products, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-(Undecylamino)ethanol can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The major product of this reaction is the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert this compound to its corresponding amine or alcohol derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with thionyl chloride can yield the corresponding chloro compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Chloro compounds, bromo compounds.
Applications De Recherche Scientifique
Chemistry:
Surfactant Synthesis: 2-(Undecylamino)ethanol is used as a precursor in the synthesis of surfactants, which are essential in detergents and emulsifiers.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Biology:
Cell Membrane Studies: Due to its amphiphilic nature, this compound is used in studies related to cell membrane structure and function.
Drug Delivery: It is explored as a component in drug delivery systems to improve the solubility and bioavailability of pharmaceuticals.
Medicine:
Antimicrobial Agents: Research has shown that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.
Industry:
Cosmetics: It is used in cosmetic formulations for its emulsifying properties.
Textile Industry: Employed as a softening agent in textile processing.
Mécanisme D'action
Molecular Targets and Pathways:
Surfactant Action: The amphiphilic nature of 2-(Undecylamino)ethanol allows it to interact with both hydrophobic and hydrophilic molecules, reducing surface tension and stabilizing emulsions.
Membrane Interaction: It can integrate into lipid bilayers, affecting membrane fluidity and permeability, which is crucial in its role as a surfactant and in drug delivery systems.
Comparaison Avec Des Composés Similaires
2-(Dodecylamino)ethanol: Similar in structure but with a longer alkyl chain, leading to different surfactant properties.
2-(Decylamino)ethanol: Has a shorter alkyl chain, affecting its solubility and interaction with other molecules.
2-(Octylamino)ethanol: Even shorter alkyl chain, used in different applications due to its distinct physical and chemical properties.
Uniqueness:
Optimal Chain Length: The undecyl chain in 2-(Undecylamino)ethanol provides a balance between hydrophobic and hydrophilic interactions, making it highly effective as a surfactant.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industry.
Propriétés
Numéro CAS |
14206-60-1 |
|---|---|
Formule moléculaire |
C13H29NO |
Poids moléculaire |
215.38 g/mol |
Nom IUPAC |
2-(undecylamino)ethanol |
InChI |
InChI=1S/C13H29NO/c1-2-3-4-5-6-7-8-9-10-11-14-12-13-15/h14-15H,2-13H2,1H3 |
Clé InChI |
BZMGMGOJSGJEAY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCNCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


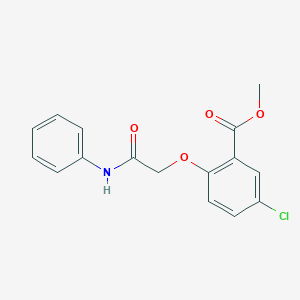

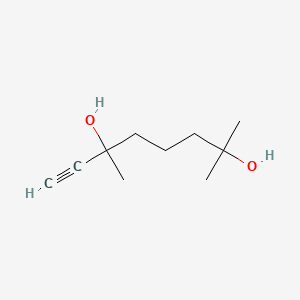


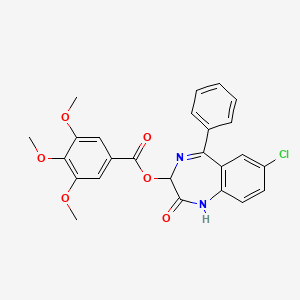
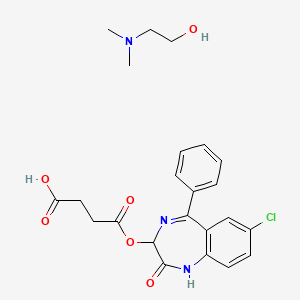

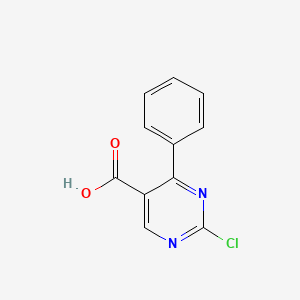
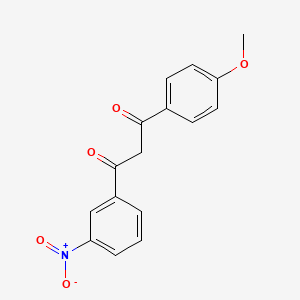
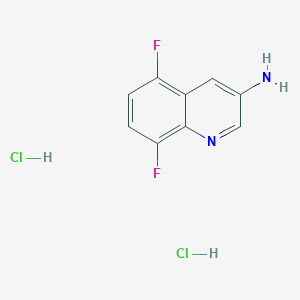

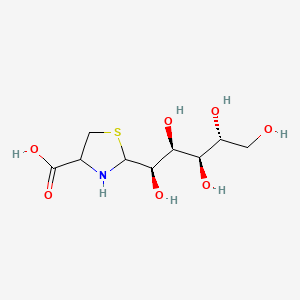
![n-[6'-(Diethylamino)-3-oxo-3h-spiro[2-benzofuran-1,9'-xanthen]-2'-yl]-n-phenylacetamide](/img/structure/B13734768.png)
